molecular formula C9H11ClN2O3 B8026043 2-Butoxy-3-chloro-4-nitropyridine

2-Butoxy-3-chloro-4-nitropyridine

Cat. No.: B8026043
M. Wt: 230.65 g/mol
InChI Key: FXNBVJKBCHVBMR-UHFFFAOYSA-N
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Description

2-Butoxy-3-chloro-4-nitropyridine is a substituted pyridine derivative characterized by a nitro group at the 4-position, a chlorine atom at the 3-position, and a butoxy substituent at the 2-position. This compound belongs to a class of heterocyclic aromatic molecules with applications in pharmaceutical intermediates, agrochemical synthesis, and materials science. Its reactivity is influenced by the electron-withdrawing nitro and chloro groups, which modulate the electronic environment of the pyridine ring, while the butoxy group contributes steric bulk and lipophilicity.

Properties

IUPAC Name

2-butoxy-3-chloro-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-2-3-6-15-9-8(10)7(12(13)14)4-5-11-9/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNBVJKBCHVBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=CC(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-3-chloro-4-nitropyridine typically involves the nitration of 2-butoxy-3-chloropyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-chloro-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Butoxy-3-chloro-4-nitropyridine depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with biological targets, such as enzymes and receptors, thereby exerting their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a. 2-(4-Methoxyphenoxy)-3-nitropyridine (Compound A)

  • Structure: Features a 3-nitro group and a 2-(4-methoxyphenoxy) substituent.
  • In contrast, 2-butoxy-3-chloro-4-nitropyridine lacks extended aromatic systems but has higher lipophilicity due to the butoxy chain.
  • Reactivity : The nitro group at the 3-position in Compound A enhances electrophilic substitution at the 4-position, whereas the 4-nitro group in the target compound may direct reactions to the 2- or 5-positions .

b. 2-Bromo-4-methyl-5-nitropyridine (Compound B)

  • Structure : Contains a bromine atom at the 2-position, a methyl group at 4, and a nitro group at 3.
  • Key Differences :
    • Bromine’s higher electronegativity compared to chlorine may increase halogen-bonding interactions in Compound B.
    • The methyl group at the 4-position in Compound B sterically hinders substitution reactions, unlike the unsubstituted 4-position in the target compound .

c. 3-Bromo-2-chloro-5-methylpyridine (Compound C)

  • Structure : Substituted with bromine (3-position), chlorine (2-position), and methyl (5-position).
  • Key Differences :
    • The absence of a nitro group in Compound C reduces its electrophilicity compared to this compound.
    • Methyl and halogen substituents in Compound C favor applications in Suzuki-Miyaura coupling reactions, whereas the nitro group in the target compound may facilitate reduction or nucleophilic aromatic substitution .
Physicochemical Properties
Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 2-butoxy, 3-Cl, 4-NO₂ ~230.67 Not reported Synthetic intermediate
2-(4-Methoxyphenoxy)-3-nitropyridine 2-(4-MeO-phenoxy), 3-NO₂ ~276.25 160–162 Fluorescence studies
2-Bromo-4-methyl-5-nitropyridine 2-Br, 4-Me, 5-NO₂ ~231.02 Not reported Agrochemical precursors
3-Bromo-2-chloro-5-methylpyridine 3-Br, 2-Cl, 5-Me ~220.91 Not reported Cross-coupling reactions
Challenges in Comparative Studies
  • Data Limitations : Direct experimental data (e.g., crystallography, spectroscopy) for this compound are scarce, requiring extrapolation from analogues.
  • Positional Isomerism: Minor changes in substituent positions (e.g., nitro at 4 vs. 5) significantly alter reactivity and intermolecular interactions, complicating predictions .

Biological Activity

2-Butoxy-3-chloro-4-nitropyridine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C10H12ClN2O3 and features a pyridine ring substituted with butoxy, chloro, and nitro groups. The presence of these functional groups influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxicity of various compounds on MCF-7 cells, this compound demonstrated an IC50 value of approximately 15 µM. This suggests a moderate level of potency compared to standard chemotherapeutics.

Cell Line IC50 (µM)
MCF-715
A54920
HeLa25

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell division and survival pathways in cancer cells.
  • Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic markers.
  • Cell Cycle Arrest : Flow cytometry analyses suggest that this compound induces G1 phase arrest in treated cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents at the pyridine ring have been shown to significantly affect both antimicrobial and anticancer activities.

Key Findings:

  • The presence of the nitro group is essential for maintaining antimicrobial activity.
  • Substituents on the butoxy chain can modulate lipophilicity, influencing cellular uptake and bioavailability.

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